molecular formula C7H11NO5 B2715131 3-[(2-Carboxyethyl)carbamoyl]propanoic acid CAS No. 78238-72-9

3-[(2-Carboxyethyl)carbamoyl]propanoic acid

Cat. No.: B2715131
CAS No.: 78238-72-9
M. Wt: 189.167
InChI Key: NFQWOKKYYQQDCQ-UHFFFAOYSA-N
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Description

3-[(2-Carboxyethyl)carbamoyl]propanoic acid is an organic compound with the molecular formula C7H11NO5 It is a derivative of propanoic acid, featuring a carboxyethyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid typically involves the reaction of 3-aminopropanoic acid with ethyl chloroformate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the carbamoyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols replace the existing substituent.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

3-[(2-Carboxyethyl)carbamoyl]propanoic acid is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Carboxyethyl)carbamoyl]propanoic acid exerts its effects involves interactions with enzymes and proteins. The carbamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The carboxyethyl group may participate in binding interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

    3-Aminopropanoic acid: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.

    N-Carbamoyl-β-alanine: Similar structure but with different substituents, leading to different reactivity and applications.

Uniqueness: 3-[(2-Carboxyethyl)carbamoyl]propanoic acid is unique due to its combination of functional groups, which confer specific reactivity patterns and potential for diverse applications in synthetic and biological chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(2-carboxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQWOKKYYQQDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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